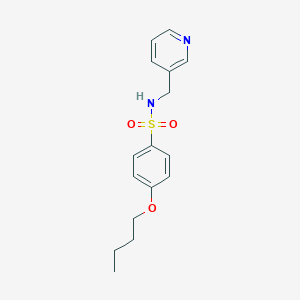

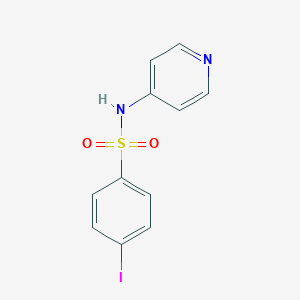

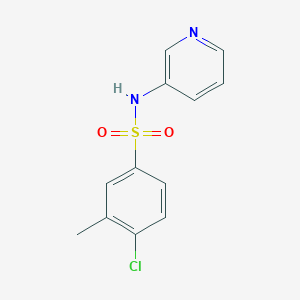

4-iodo-N-pyridin-4-ylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative 2 when treated with ammonium .Molecular Structure Analysis

The molecular structure of 4-iodo-N-pyridin-4-ylbenzenesulfonamide is complex, which opens doors to innovative scientific investigations and advancements.Chemical Reactions Analysis

4-iodo-N-pyridin-4-ylbenzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of novel molecules.Aplicaciones Científicas De Investigación

Drug Design and Development

4-iodo-N-(pyridin-4-yl)benzenesulfonamide: is a compound that can be utilized in the design and development of new pharmaceuticals. Its structure allows for the potential inhibition of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This process is crucial in many cellular processes, and the ability to modulate it can lead to treatments for diseases such as cancer, where kinase activity is often dysregulated.

Mecanismo De Acción

Target of Action

Similar compounds, such as sulfonamides, are known to target enzymes involved in the synthesis of folic acid, a crucial component for dna replication .

Mode of Action

Based on the structural similarity to other sulfonamides, it can be hypothesized that it may inhibit the activity of enzymes involved in the synthesis of folic acid, thereby preventing the replication of dna in certain cells .

Biochemical Pathways

Sulfonamides, which share a similar structure, are known to interfere with the folic acid synthesis pathway, leading to a disruption in dna replication .

Pharmacokinetics

Similar compounds like sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to the inhibition of dna replication in certain cells, potentially leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

4-iodo-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFLUMOCXKAAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-(pyridin-4-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole](/img/structure/B344544.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)

![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)

![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)

![1-(4-Ethylphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B344560.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)